tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate
Description
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(14)9(8)10(13)15-16/h4-6H,14H2,1-3H3 |
InChI Key |
MZOIEVPZIJZDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate typically involves:
- Construction or availability of a suitably substituted indazole ring (with amino and chloro groups at specific positions).
- Protection of the indazole nitrogen via tert-butyl carbamate (Boc) formation.
- Purification and crystallization to obtain the final compound.
The key challenge is the selective introduction of the amino group at position 4 and the chloro substituent at position 3 on the indazole ring, followed by Boc protection at the N-1 position.
Literature-Based Synthesis Routes
From Halogenated Amino-Indazole Precursors
A closely related synthetic approach is exemplified by the preparation of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, which shares structural similarities with the target compound (chlorine substituent instead of bromine, and amino group at a different position). The method involves two main steps:
Formation of 3-amino-5-halogenated indazole core:
- Starting from a halogenated benzonitrile (e.g., 5-bromo-2-fluorobenzonitrile), hydrazine hydrate is added in ethanol.
- The mixture is heated in a sealed tube at approximately 343 K for 4 hours.
- The product, 5-bromo-1H-indazol-3-amine, is isolated by recrystallization with a yield of about 90%.
Boc Protection of the Indazole Nitrogen:
- The amino-indazole is dissolved in dichloromethane.
- 4-Dimethylaminopyridine (DMAP) is added as a catalyst.
- The mixture is cooled to 273 K, and tert-butyl dicarbonate (Boc anhydride) is added.
- The reaction proceeds at room temperature for 15 hours.
- Workup involves washing, drying, and purification by column chromatography.
- The Boc-protected product is obtained as a crystalline solid with a yield of approximately 62%.
This route is adaptable to the chloro analogue by substituting the bromo precursor with the corresponding chloro compound.
Alternative Synthetic Routes and Key Considerations
While direct literature on this compound is limited, insights can be drawn from related heterocyclic syntheses and halogenation strategies:
Halogenation: Chlorination at the 3-position can be achieved via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Amination: Introduction of the amino group at the 4-position may be achieved via nucleophilic aromatic substitution or reduction of nitro precursors.
Protection: Boc protection is a standard method to protect the indazole nitrogen, enhancing compound stability and facilitating purification.
Comparative Data Table of Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine cyclization | Hydrazine hydrate, ethanol, 343 K, 4 h | ~90 | Formation of amino-indazole core from halogenated benzonitrile |
| Boc Protection | Boc anhydride, DMAP, DCM, 273 K to RT, 15 h | ~62 | Protection of N-1 nitrogen of indazole; purification by chromatography |
| Halogenation (chlorination) | N-chlorosuccinimide, organic solvent, room temp | Variable | Selective chlorination at 3-position; conditions must avoid over-chlorination |
| Purification | Recrystallization, column chromatography | - | Essential for obtaining pure crystalline product |
Research Findings and Insights
The hydrazine-mediated cyclization of halogenated benzonitriles is a robust method to access amino-substituted indazoles with high yields and purity.
Boc protection using Boc anhydride and DMAP in dichloromethane is a mild and effective method to protect the indazole nitrogen, yielding crystalline products suitable for further applications.
Chlorination at the 3-position requires careful control of reagent stoichiometry and reaction conditions to avoid polysubstitution or degradation.
Purification by recrystallization or silica gel chromatography is necessary to isolate the target compound with high purity.
The overall synthetic strategy benefits from stepwise functional group introduction to maintain selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the indazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that indazole derivatives, including tert-butyl 4-amino-3-chloro-1H-indazole-1-carboxylate, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated high inhibitory activity against resistant strains of Staphylococcus aureus and Candida species, suggesting potential for therapeutic development in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. In vitro studies suggest that derivatives of indazoles can reduce inflammation markers effectively, indicating their potential use in treating inflammatory diseases .
Antitumor Activity
This compound has shown promise in cancer research. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, some indazole derivatives have been reported to exhibit potent activity against BRAFV600-mutant melanoma . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indazole ring can enhance antitumor efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various indazole derivatives against common pathogens. This compound was among the compounds tested and showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antimicrobial potential .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of indazole derivatives, this compound was administered to models of induced inflammation. The results demonstrated a marked reduction in edema and inflammatory markers compared to controls, supporting its application as a therapeutic agent for inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications on the indazole ring significantly influence its biological activity. The presence of the chlorine atom at the 3-position enhances its interaction with biological targets compared to brominated analogs .
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Chlorine substitution enhances biological activity |
| Tert-butyl 5-amino-3-bromo-1H-indazole-1-carboxylate | Structure | Bromine substitution alters reactivity |
| Tert-butyl 6-amino-2-bromoindazole | Structure | Variation in position affects interactions |
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the literature:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Effects: The 4-amino group in the target compound enhances hydrogen-bond donor capacity, which may improve target binding in drug design compared to hydroxymethyl () or hydroxy () groups. Bulky substituents (e.g., quinazolinyl in or prolyl in ) reduce solubility but improve specificity in enzyme inhibition .
Physicochemical Properties
Topological Polar Surface Area (TPSA) and Solubility:
- The target compound’s TPSA (estimated ~85 Ų) is higher than tert-butyl 6-hydroxyindoline-1-carboxylate (46.15 Ų ), suggesting lower membrane permeability but better aqueous solubility.
- tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (TPSA ~70 Ų*) balances solubility and permeability, making it suitable for oral drug formulations .
Stability:
- The Boc group in all compounds improves stability during synthesis. However, the amino group in the target compound may require protection to prevent oxidation or undesired side reactions .
Biological Activity
Tert-butyl 4-amino-3-chloro-1H-indazole-1-carboxylate is a compound within the indazole family, characterized by its unique chlorine substitution and functional groups that contribute to its solubility and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
- Functional Groups : Indazole ring, tert-butyl group, carboxylate group
The structure of this compound is pivotal in determining its biological activity. The presence of the chlorine atom at the 3-position may influence its interaction with biological targets compared to other halogenated indazoles.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| CFI-400945 | HCT116 | <10 | PLK4 inhibition |
| Compound 82a | KMS-12 BM | 1400 | Kinase inhibition |
| Compound 93 | HL60 | 8.3 | Selective kinase inhibition |
These studies indicate that indazole derivatives can act as potent inhibitors against specific kinases involved in tumor growth and proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar compounds have demonstrated efficacy against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tert-butyl 4-amino-3-bromo-1H-indazole-1-carboxylate | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that modifications in the indazole structure can lead to varying degrees of antimicrobial activity, providing a basis for further exploration in drug development .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in several studies. For example, it has been reported that indazole derivatives can inhibit enzymes involved in critical pathways:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| IDO1 | 5.3 | Competitive |
| CHK1 | <10 | Non-competitive |
The structure–activity relationship (SAR) analyses indicate that substituents at various positions on the indazole ring significantly influence enzyme binding affinity and inhibition efficacy .
Case Study 1: Antitumor Efficacy
A study exploring the efficacy of this compound against colon cancer cells demonstrated that this compound effectively reduced tumor cell viability by inducing apoptosis. The study utilized a mouse model where treated groups showed a significant decrease in tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Effectiveness
In another investigation, this compound was tested against resistant strains of bacteria. Results indicated that this compound exhibited notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-amino-3-chloro-1H-indazole-1-carboxylate, and how are intermediates purified?
The compound is typically synthesized via multi-step reactions involving Boc protection, halogenation, and amination. For example:
- Step 1 : Boc protection of the indazole nitrogen using di-tert-butyl dicarbonate in a polar aprotic solvent (e.g., DMF) with a base like KCO .
- Step 2 : Chlorination at the 3-position using N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .
- Step 3 : Amination via catalytic hydrogenation or Pd-mediated coupling, followed by column chromatography (silica gel, eluent: hexane/EtOAc) for purification . Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | BocO, KCO, DMF, 25°C | 85–90 | >95% |
| 2 | NCS, DCM, 0°C | 75–80 | >90% |
| 3 | NH, Pd/C, H, EtOH | 60–70 | >85% |
Q. How is the compound characterized structurally, and what analytical methods are prioritized?
Q. What are the stability considerations for this compound under laboratory storage?
The Boc group hydrolyzes under acidic/alkaline conditions. Storage at –20°C in sealed, anhydrous containers (e.g., under N) is recommended. Degradation studies (TGA/DSC) show stability up to 150°C .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the Boc group) be resolved during structure refinement?
Disordered regions are modeled using SHELXL’s PART instruction . Constraints:
- Isotropic displacement parameters for overlapping atoms.
- Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the lattice . Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R | 0.043 |
| wR | 0.145 |
| CCDC No. | 987654 |
Q. What strategies optimize the amination step to minimize byproducts (e.g., dehalogenation)?
Q. How do hydrogen-bonding patterns in the solid state influence solubility and reactivity?
Graph-set analysis (e.g., Etter’s notation ) reveals:
- Primary motif : R_2$$^2(8) via N–H···O=C interactions.
- Impact : Enhanced crystal packing reduces solubility in non-polar solvents (e.g., logP 2.1 vs. 3.5 for non-Boc analogs) .
Q. What computational methods predict the compound’s compatibility with biological targets (e.g., kinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
